molecular formula C18H15F3N2O2 B3921454 3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide

3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide

Cat. No. B3921454
M. Wt: 348.3 g/mol
InChI Key: QDFMKJIJAILRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide, also known as TRV130, is a novel mu-opioid receptor (MOR) biased ligand. It has been developed as an alternative to traditional opioids for pain management due to its unique mechanism of action and potential advantages.

Mechanism of Action

3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide works by selectively activating the MOR, which is a G protein-coupled receptor that plays a key role in pain signaling. Unlike traditional opioids, this compound preferentially activates the G protein signaling pathway while minimizing the beta-arrestin pathway. This biased agonism leads to a more potent analgesic effect with fewer side effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, as well as produce analgesia in humans. This compound also produces less respiratory depression than traditional opioids, which is a major advantage in terms of safety.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It has a high affinity for the MOR, which makes it a useful tool for studying pain signaling pathways. This compound also produces a more potent analgesic effect than traditional opioids, which can be useful for studying pain models. However, this compound has some limitations in terms of its solubility and stability, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide. One area of interest is the development of new formulations and delivery methods to improve its solubility and stability. Another area of interest is the study of this compound in combination with other analgesic drugs to improve pain management. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of opioid addiction and withdrawal.

Scientific Research Applications

3,5-dimethyl-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential use in pain management. It has been shown to have a stronger analgesic effect than traditional opioids such as morphine, while producing fewer side effects such as respiratory depression and constipation. This compound has also been studied for its potential use in the treatment of opioid addiction and withdrawal.

properties

IUPAC Name

3,5-dimethyl-N-(2,2,2-trifluoro-1-pyridin-3-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-10-5-6-14-13(8-10)11(2)15(25-14)17(24)23-16(18(19,20)21)12-4-3-7-22-9-12/h3-9,16H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFMKJIJAILRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC(C3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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